
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone is an organic compound that belongs to the class of hydrazones It is derived from the condensation of 4-methoxybenzaldehyde and a thiazole-based hydrazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between 4-methoxybenzaldehyde and a thiazole-based hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+Thiazole-based hydrazine derivative→4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitrated, halogenated, and sulfonated derivatives.
科学的研究の応用
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used as a drug fragment to synthesize novel substituted thiosemicarbazones for the treatment of Alzheimer’s disease.
Wound Care: It is immobilized onto chitosan-GA-gelatin copolymers to create wound dressing membranes with therapeutic potential.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules and materials.
作用機序
The mechanism of action of 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: A precursor to the hydrazone compound, known for its use in organic synthesis and as a flavoring agent.
4-Methoxybenzyl alcohol: Another related compound used in organic synthesis and as an intermediate in the production of fragrances.
4-Methoxybenzaldehyde dimethyl acetal: Used as a precursor in the synthesis of various organic compounds.
Uniqueness
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its combination of a methoxy-substituted aromatic ring and a thiazole-based hydrazone group. This unique structure imparts specific chemical and biological properties, making it valuable in medicinal chemistry and material science.
特性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-22-15-7-3-13(4-8-15)11-19-21-18-20-17(12-24-18)14-5-9-16(23-2)10-6-14/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChIキー |
JDKRFLVNEGWBBX-YBFXNURJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


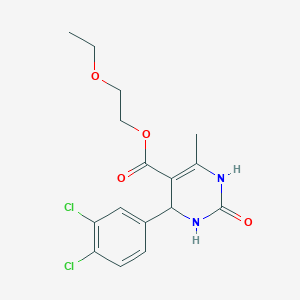
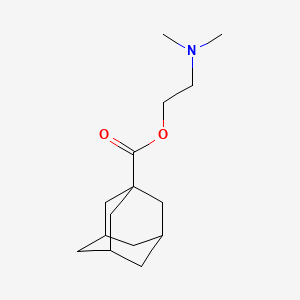
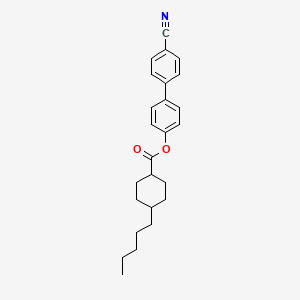

![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
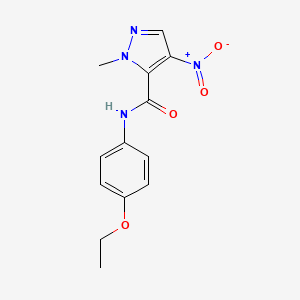
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
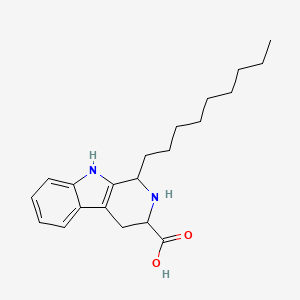
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
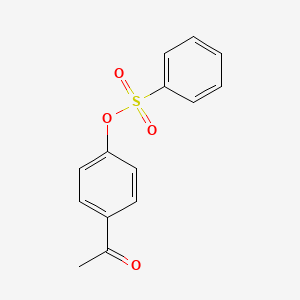

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)
